molecular formula C13H12BrFN2O2 B2926758 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide CAS No. 1444379-79-6

3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide

Cat. No.: B2926758
CAS No.: 1444379-79-6
M. Wt: 327.153
InChI Key: HUEJRMVAVBUTIT-UHFFFAOYSA-N
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Description

3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide is a complex organic compound that features a bromine atom, a cyano group, an oxolane ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the cyanoacetylation of amines, where cyanoacetamides are synthesized by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Such as sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the oxolane ring and fluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxolane ring and fluorobenzamide moiety distinguishes it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2/c14-10-5-8(1-2-11(10)15)13(18)17-12(6-16)9-3-4-19-7-9/h1-2,5,9,12H,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJRMVAVBUTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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